NHS-5(6)羧基罗丹明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

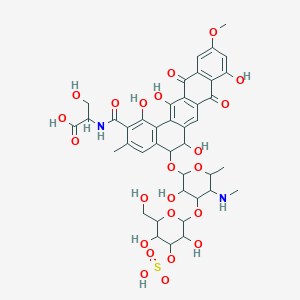

5(6)-Carboxytetramethylrhodamine N-succinimidyl ester is a fluorescent dye widely used in various scientific research applications. It belongs to the family of rhodamine dyes, which are known for their bright fluorescence and stability. This compound is particularly useful for labeling proteins, nucleic acids, and other biomolecules due to its ability to form stable covalent bonds with primary amines.

科学研究应用

5(6)-羧基四甲基罗丹明 N-琥珀酰亚胺酯具有广泛的科学研究应用,包括:

化学: 用作研究化学反应和分子相互作用的荧光探针。

生物学: 用于细胞标记、追踪和成像研究。它特别适用于标记蛋白质、核酸和其他生物分子。

医学: 用于诊断测定,包括流式细胞术和荧光显微镜,以检测和量化特定生物分子。

作用机制

5(6)-羧基四甲基罗丹明 N-琥珀酰亚胺酯的作用机制涉及以下步骤:

细胞通透性: 该化合物是细胞通透的,可以扩散到细胞中。

共价键形成: 琥珀酰亚胺酯基团与细胞内蛋白质和其他生物分子上的伯胺反应形成稳定的共价键。

生化分析

Biochemical Properties

NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .

Cellular Effects

In cellular processes, NHS-5(6)Carboxyrhodamine is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .

Molecular Mechanism

At the molecular level, NHS-5(6)Carboxyrhodamine exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, NHS-5(6)Carboxyrhodamine remains stable, allowing for long-term studies of cellular function

Transport and Distribution

The transport and distribution of NHS-5(6)Carboxyrhodamine within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.

Subcellular Localization

The subcellular localization of NHS-5(6)Carboxyrhodamine is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .

准备方法

合成路线和反应条件

5(6)-羧基四甲基罗丹明 N-琥珀酰亚胺酯的合成通常涉及以下步骤:

起始原料: 合成从四甲基罗丹明开始,四甲基罗丹明是罗丹明的衍生物。

羧化: 四甲基罗丹明被羧化以在 5 和 6 位引入羧基。

活化: 羧化产物然后在偶联试剂(如二环己基碳二亚胺 (DCC) 或 1-乙基-3-(3-二甲基氨基丙基)碳二亚胺 (EDC))存在下使用 N-羟基琥珀酰亚胺 (NHS) 活化,形成 N-琥珀酰亚胺酯.

工业生产方法

在工业环境中,5(6)-羧基四甲基罗丹明 N-琥珀酰亚胺酯的生产遵循类似的合成路线,但在更大规模上进行。该过程包括:

批量合成: 使用自动化反应器对大量四甲基罗丹明进行羧化和活化。

纯化: 使用色谱等技术对产物进行纯化,以确保高纯度和产率。

质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和可靠性.

化学反应分析

反应类型

5(6)-羧基四甲基罗丹明 N-琥珀酰亚胺酯经历了几种类型的化学反应,包括:

取代反应: 琥珀酰亚胺酯基团与伯胺反应形成稳定的酰胺键。

常用试剂和条件

伯胺: 常用试剂包括蛋白质上的赖氨酸残基或包含伯胺的其他生物分子。

主要产物

5(6)-羧基四甲基罗丹明 N-琥珀酰亚胺酯与伯胺反应形成的主要产物是荧光标记的生物分子。 酯的水解导致形成相应的羧酸 .

相似化合物的比较

类似化合物

5(6)-羧基荧光素双醋酸酯 N-琥珀酰亚胺酯: 另一种用于类似应用但具有不同光谱特性的荧光染料。

罗丹明 B N-琥珀酰亚胺酯: 一种具有类似标记能力但具有不同荧光特性的相关化合物.

独特性

5(6)-羧基四甲基罗丹明 N-琥珀酰亚胺酯因其以下特点而具有独特性:

明亮的荧光: 它提供强劲而稳定的荧光,使其成为长期成像研究的理想选择。

稳定性: 该化合物与伯胺形成稳定的共价键,确保生物分子持久标记。

多功能性: 它可以用于从基础研究到工业诊断的各种应用.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYYHBMOVJJZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478456 |

Source

|

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150408-83-6 |

Source

|

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)